Ipatasertib exerts its anti-tumor effects by directly inhibiting AKT kinase activity, which disrupts a critical pro-survival signaling pathway in cells.
The proposed mechanism of action is supported by robust preclinical and clinical data. Key experimental findings and methodologies are summarized below.
| Experiment Type | Key Findings | Relevant Model Systems |
|---|---|---|
| Cell Proliferation (MTT/CCK-8) | Dose- and time-dependent inhibition of cell viability; IC₅₀ ~10 µM [2]. | HCT116, DLD1 colon cancer cells [2]; SPEC-2, ARK1 USC cells [3]. |
| Colony Formation | Significant reduction in colony formation capacity in a dose-dependent manner [3]. | SPEC-2, ARK1 USC cells [3]. |
| Apoptosis & Caspase Assay | Induction of apoptosis; increased activity of cleaved caspases-3, -8, and -9 [3] [2]. | HCT116, SPEC-2, ARK1 cells [3] [2]. |
| Western Immunoblotting | Decreased p-AKT; increased PUMA; reduced phosphorylation of AKT substrates (PRAS40, GSK3β) [3] [2] [1]. | Various cell lines and patient tumor biopsies [3] [2] [1]. |
| Cell Migration & Invasion | Reduced cell adhesion and invasion; decreased expression of EMT markers (Snail, Slug, N-Cadherin) [3]. | SPEC-2, ARK1 USC cells [3]. |
A key therapeutic strategy for this compound is its use in combination with other agents, where it demonstrates strong synergistic effects.
The mechanistic understanding of this compound has successfully translated into clinical research.
| Cancer Type | Model System / Genetic Background | Dosing Regimen | Key Outcomes | Reference |
|---|---|---|---|---|
| Rhabdomyosarcoma (RMS) | FP/FN-RMS PDX models (e.g., HSJD-E001_s) | 25 mg/kg daily (effective intra-tumor concentration) or 100 mg/kg daily (MTD) | Significant antitumor activity, tumor eradication in some models; efficacy correlates with PRKG1 expression [1]. | |
| Colon Cancer | HCT116 cell-line xenograft | 10-20 mg/kg daily | Induced PUMA-dependent apoptosis; suppressed tumor growth [2]. | |
| Solid Tumors (Preclinical panel) | PDX models with PTEN loss or PIK3CA mutations | Not Specified | Higher % tumor growth inhibition in models with alterations vs. those without [3]. | |
| Uterine Serous Carcinoma (USC) | USC cell lines (ARK1, SPEC-2) & primary cultures | Not Specified (in vitro) | Synergistic reduction of cell proliferation when combined with paclitaxel [4]. |
The patient-derived xenograft (PDX) model is a gold standard for evaluating drug efficacy like ipatasertib. It involves implanting patient tumor tissue into immunocompromised mice, preserving the original tumor's biological and genetic characteristics [5] [6].
The following diagram illustrates the general workflow for creating and utilizing PDX models in preclinical drug evaluation:
Patient-Derived Xenograft (PDX) Model Workflow
Key methodological details include [6]:
This compound is a potent, selective, ATP-competitive inhibitor of all three AKT isoforms. Its anti-tumor effects in xenograft models are primarily mediated by inducing mitochondrial apoptosis [2].
The diagram below illustrates the key signaling pathways through which this compound triggers cancer cell death:
This compound-Induced Apoptosis via PUMA Activation
For researchers designing preclinical studies with this compound, several factors are critical:
Ipatasertib directly binds to the ATP-binding pocket of AKT, but with a key functional difference: it has a greater than 600-fold selectivity for the active, phosphorylated conformation of AKT over protein kinase A [1]. This preferential targeting may enhance its therapeutic window by potentially sparing normal tissues with lower AKT activity [1].
The diagram below illustrates how this compound inhibits the PI3K/AKT/mTOR signaling pathway and its downstream biological effects.
This diagram shows that this compound's inhibition of AKT has two major transcriptional consequences that converge to induce apoptosis [2]:
The synergistic effect of FoxO3a and NF-κB on PUMA induction is a critical step in this compound-induced, Bax-mediated mitochondrial apoptosis [2].
To evaluate this compound's pharmacodynamics in a research setting, several key experimental approaches have been employed.
The table below outlines common protocols used to assess this compound's anti-tumor activity in cell lines.
| Assay | Protocol Summary | Key Outcome Measures |
|---|---|---|
| Cell Viability (MTT/CCK-8) [3] [2] | Plate cells (3-8x10³/well); after 24h, treat with this compound for 72h. Add MTT/CCK-8 reagent, incubate, and measure absorbance. | Dose-dependent reduction in viability; IC₅₀ calculation. |
| Colony Formation [3] | Plate cells at low density (100-150 cells/well); treat with this compound for 36h. Grow for 14 days, stain colonies, and count. | Significant, dose-dependent reduction in colony-forming ability. |
| Cell Cycle Analysis [3] | Treat cells with this compound for 30h, harvest, fix with methanol, stain with PI/RNase, and analyze by imaging cytometry. | Accumulation of cells in the G1 phase. |
| Caspase Activation (ELISA) [3] | Treat cells for 18h, lyse, and incubate lysates with caspase-specific substrates (e.g., Ac-DEVD-AMC for caspase-3). Measure fluorescence. | Increased caspase-3, -8, and -9 activity, indicating apoptosis induction. |
| Wound Healing & Invasion [3] | Create a wound in a confluent monolayer; treat with this compound and monitor wound closure. For invasion, seed cells with this compound on laminin-coated plates, fix, and stain after 1h. | Reduced cell migration and invasion capacity; decreased expression of EMT markers (Snail, Slug, N-Cadherin). |
| Western Immunoblotting [3] [2] | Treat cells with this compound, harvest, and lyse. Analyze lysates via SDS-PAGE using antibodies against p-AKT, PUMA, p-FoxO3a, p-GSK3β, etc. | Confirmation of target engagement (reduced p-AKT) and downstream effects (increased PUMA). |
Translating findings from cell models to patients involves specific methodologies to confirm that this compound is effectively hitting its target in the body [1].
Ipatasertib is a highly selective, ATP-competitive small molecule inhibitor that potently targets all three isoforms of the serine/threonine kinase AKT (also known as Protein Kinase B) [1] [2] [3].
The table below summarizes its key inhibitory profile and chemical properties:
| Property | Description |
|---|---|
| AKT1 IC₅₀ | 5 nM [1] [2] [3] |
| AKT2 IC₅₀ | 18 nM [1] [2] [3] |
| AKT3 IC₅₀ | 8 nM [1] [2] [3] |
| Selectivity | >600-fold selective for AKT over PKA (IC₅₀ for PKA = 3,100 nM) [1] [3] |
| Mechanism | ATP-competitive inhibitor; preferentially binds to and inhibits the active, phosphorylated form of AKT (pAKT) [4] |
| Chemical Formula | C₂₄H₃₂ClN₅O₂ [1] [5] |
| Molecular Weight | 458 g/mol [1] [5] |
| CAS Number | 1001264-89-6 [1] [5] |
This compound exerts its effects by blocking the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, survival, and metabolism that is frequently hyperactivated in cancer [6] [7] [8]. The diagram below illustrates the signaling pathway and the point of inhibition by this compound.
The PI3K/AKT/mTOR signaling pathway and inhibition by this compound. The tumor suppressor PTEN negatively regulates this pathway.
Extensive preclinical studies have established that the anti-tumor efficacy of this compound is strongly associated with the activation status of the AKT pathway.
The following table summarizes key experimental methodologies used to evaluate this compound in preclinical studies, which can serve as a reference for your own laboratory work.
| Assay Type | Cell Lines / Model | Key Protocol Details | Measured Outcome / Application |
|---|---|---|---|
| Cell Viability / Proliferation [1] [2] | PC-3, BT474M1, MCF7-neo/HER2 | Incubation with 1-10 µM this compound for 24-72 hours; analysis by CellTitre-Glo or similar. | Dose-dependent reduction in cell viability; IC₅₀ determination. |
| Apoptosis Assay [1] [2] | PC-3, MCF7-neo/HER2, BT474M1 | Treatment with 1-10 µM this compound for 15-72 hours; staining with Annexin V/PI or similar. | Quantification of apoptotic and necrotic cell populations. |
| Cell Cycle Analysis [1] [2] | PC-3, MCF7-neo/HER2, BT474M1 | Treatment with 1-10 µM this compound for 24-72 hours; staining with propidium iodide. | Increase in the proportion of cells in G0–G1 phase. |
| Immunoblotting / Pathway Modulation [1] [2] [4] | Various (e.g., PC-3, IGROV-1) | Treatment with 0.0038-2.5 µM this compound for 1 hour. | Detection of increased pAKT (T308, S473); decreased phosphorylation of downstream targets (PRAS40, GSK3β). |
| In Vivo Xenograft Studies [1] [4] | Mouse models (e.g., PTEN-null, PIK3CA-mutant) | Oral administration at 50-100 mg/kg; tumor volume measurement and pharmacodynamic analysis. | Evaluation of tumor growth inhibition (TGI) and pathway suppression in tumors. |
This compound has progressed to multiple clinical trials, investigating its potential both as a monotherapy and in combination with other agents.
The diagram below outlines the key stages of this compound's journey from discovery to clinical application.
The key development stages and established clinical applications of this compound.
Ipatasertib (GDC-0068) is a potent, orally administered, selective ATP-competitive pan-AKT inhibitor that targets all three isoforms of phosphorylated AKT [1] [2]. It preferentially inhibits the activated, phosphorylated form of AKT, a central node in the frequently dysregulated PI3K/AKT/mTOR signaling pathway [1] [3]. This pathway is aberrantly activated in numerous solid tumors, including triple-negative breast cancer (TNBC), often through loss of the tumor suppressor PTEN or activating mutations in PIK3CA [4] [1]. Inhibition of AKT by this compound leads to decreased cell proliferation, induction of apoptosis, and reduced tumor growth [5] [2].
Preclinical studies demonstrate that this compound induces transcription factor FoxO3a and NF-κB, which directly regulate PUMA-dependent apoptosis [2]. The induction of the pro-apoptotic protein PUMA (p53 Upregulated Modulator of Apoptosis) is a critical step in this compound-mediated cell death and occurs independently of p53 status, making it a relevant mechanism in diverse tumor types [2]. Furthermore, this compound has shown synergistic effects when combined with various chemotherapeutic agents, including paclitaxel, in multiple cancer cell lines [5].
The rationale for combining this compound with capecitabine or eribulin is supported by the need for effective therapeutic options in later-line settings for advanced TNBC, particularly after taxane failure.
The PATHFINDER trial (NCT04464174) was a multicenter, open-label, non-comparative, phase IIa study with a safety run-in phase, specifically designed to evaluate this compound with non-taxane chemotherapy in taxane-pretreated advanced TNBC [4] [6].
The primary results from the PATHFINDER trial, with a data cut-off in November 2023, are summarized in the tables below.
Table 1: Efficacy Outcomes from the PATHFINDER Trial (Median Follow-up 12.1 months) [4]
| Endpoint | Arm A: this compound + Capecitabine (N=22) | Arm B: this compound + Eribulin (N=25) |
|---|---|---|
| Median Progression-Free Survival (PFS) | 2.7 months (95% CI, 1.5–4.1) | 3.8 months (95% CI, 1.5–9.6) |
| Median Overall Survival (OS) | 15.5 months (95% CI, 11.8–19.3) | 11.5 months (95% CI, 8.8–25.1) |
| Objective Response Rate (ORR) | 9.1% | 36.0% |
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) from the PATHFINDER Trial [4]
| Adverse Event | Arm A: this compound + Capecitabine | Arm B: this compound + Eribulin |
|---|---|---|
| Diarrhea | 59.1% (0.0% G≥3) | 52.0% (4.0% G3) |
| Fatigue | 36.4% (0.0% G≥3) | - |
| Nausea | 36.4% (0.0% G≥3) | - |
| Neutropenia | - | 52.0% (32.0% G≥3) |
| Stomatitis | - | 44.0% (8.0% G3) |
The study concluded that this compound combined with capecitabine or eribulin showed acceptable safety and a potential efficacy signal in this pretreated patient population, warranting further investigation [4].
Based on the PATHFINDER trial, the following administration schedule is recommended for clinical use.
Table 3: Clinical Dosing and Administration Schedule
| Component | Arm A: this compound + Capecitabine | Arm B: this compound + Eribulin |
|---|---|---|
| Cycle Duration | 21 days | 21 days |
| This compound | 400 mg, orally, once daily (noon), on Days 1-14. | 400 mg, orally, once daily, on Days 1-14. |
| Chemotherapy | Capecitabine 1000 mg/m², orally, twice daily (morning & evening), on Days 1-14. | Eribulin 1.23 mg/m², IV over 2-5 minutes, on Days 1 and 8. |
| Prophylaxis | Mandatory: Prophylactic loperamide during at least the first cycle to manage diarrhea. | Mandatory: Prophylactic loperamide during at least the first cycle to manage diarrhea. |
Key Administration Notes:
For researchers aiming to validate the combination in vitro, the following methodology can be employed, adapted from published preclinical studies [5] [2].
Cell Viability and Synergy Assay (MTT/MTS)
Apoptosis Analysis (Caspase-3 ELISA)
The following diagrams illustrate the molecular mechanism of action of this compound and a generalized workflow for preclinical combination studies.
Diagram Title: this compound Inhibits AKT to Activate FoxO3a/NF-κB and PUMA-Dependent Apoptosis
Diagram Title: Preclinical Workflow for Drug Combination Study
The safety profile of this compound combinations is generally manageable, with distinct patterns observed between different chemotherapy partners [4] [7].
The combination of this compound with capecitabine or eribulin represents a viable therapeutic approach for patients with taxane-pretreated advanced TNBC. Clinical data from the PATHFINDER trial indicates a acceptable safety profile and signals of clinical activity, with the eribulin combination showing a notably higher objective response rate [4].
Future efforts should focus on identifying robust biomarkers to predict response to AKT inhibition. While alterations in PIK3CA/AKT1/PTEN have been a focus, the PATHFINDER trial did not observe significant efficacy differences based on PIK3CA mutational status, highlighting the need for more refined biomarkers [4]. Further research into the synergistic mechanisms, optimal sequencing, and combination with other novel agents (e.g., immunotherapy) will be crucial to fully realizing the potential of this compound in oncology.
The table below synthesizes the experimental conditions and results from studies that utilized the colony formation assay to evaluate Ipatasertib.
| Cancer Type | Cell Lines Used | This compound Concentration | Treatment Duration | Key Findings | Citation |
|---|---|---|---|---|---|
| Endometrial Cancer | HEC-1A, ECC-1 | Varying concentrations | 72 hours | Significantly inhibited colony formation in a dose-dependent manner. | [1] [2] |
| Uterine Serous Carcinoma | SPEC-2, ARK1 | 0.5, 1, 5 µM | 36 hours | Dose-dependent inhibition of colony formation. IC50 values: ~1.8 µM (SPEC-2) and ~2.8 µM (ARK1). | [3] |
| Gastric Cancer | OE19, OE33 | 0.5 µM (with Trastuzumab) | Not Specified | Drastically reduced colony-forming ability to under 40% of the initial population. | [4] |
| Breast Cancer | Various (e.g., MDA-MB-231) | Varying concentrations (with chemo) | Not Specified | Synergistic effect with anti-microtubule drugs, significantly reducing colony formation. | [5] |
The following diagram illustrates the core experimental workflow and the primary mechanism of action of this compound that this assay evaluates.
Here is a generalized protocol synthesized from the methodologies used in the cited studies [1] [3] [2].
This compound is an orally administered, highly selective pan-AKT inhibitor that targets all three isoforms (AKT1, AKT2, AKT3) of the serine/threonine kinase AKT, a central node in the PI3K/AKT/mTOR signaling pathway. This pathway is one of the most frequently dysregulated in human cancers, with alterations observed in approximately 30-40% of triple-negative breast cancers (TNBC) and substantial subsets of other solid tumors and hematologic malignancies. The AKT signaling cascade plays a pivotal role in regulating fundamental cellular processes including proliferation, metabolism, survival, and cell cycle progression. By inhibiting AKT phosphorylation and activation, this compound disrupts downstream signaling events that promote tumor growth and survival, making it a promising targeted therapeutic agent in oncology.
The cell cycle represents a critical point of regulation for cancer therapeutics, as uncontrolled proliferation is a hallmark of malignancy. The eukaryotic cell cycle progresses through four distinct phases: G1 phase (growth and preparation for DNA synthesis), S phase (DNA replication), G2 phase (preparation for mitosis), and M phase (nuclear and cytoplasmic division). Cells can also exit the cell cycle into a quiescent state known as G0 phase. AKT signaling directly promotes G1/S cell cycle progression through multiple mechanisms, including phosphorylation and inactivation of GSK-3β (leading to cyclin D1 stabilization), regulation of CDK inhibitors p21 and p27, and modulation of mTORC1 activity. Consequently, AKT inhibition by this compound induces G1 cell cycle arrest and can sensitize cancer cells to apoptotic stimuli, providing a strong rationale for its therapeutic application in cancers with PI3K/AKT pathway alterations.
Table 1: Key Characteristics of this compound (GDC-0068)
| Parameter | Specification |
|---|---|
| Molecular Target | Pan-AKT inhibitor (AKT1, AKT2, AKT3) |
| Mechanism of Action | ATP-competitive inhibitor |
| Administration Route | Oral |
| Key Biological Effects | G1 cell cycle arrest, reduced cell proliferation, induction of apoptosis, inhibition of invasion/metastasis |
| Common Combinations | Paclitaxel, Capecitabine, Eribulin, Gemcitabine/Carboplatin |
| Relevant Cancer Types | Triple-negative breast cancer, uterine serous carcinoma, DLBCL, prostate cancer |
The PI3K/AKT/mTOR pathway functions as a master regulator of cell growth and proliferation in response to extracellular signals such as growth factors and nutrients. Upon pathway activation, phosphoinositide 3-kinase (PI3K) phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), which recruits AKT to the plasma membrane where it undergoes phosphorylation at two critical residues: Threonine 308 by PDK1 and Serine 473 by mTORC2. Fully activated AKT then phosphorylates numerous downstream substrates that control essential cellular processes. Of particular relevance to cell cycle regulation, AKT phosphorylates and inactivates GSK-3β, preventing the proteasomal degradation of cyclin D1, a key regulator of G1/S transition. Additionally, AKT regulates the subcellular localization and stability of CDK inhibitors p21 and p27, and modulates mTORC1 activity, which coordinates cell growth with cell cycle progression through regulation of protein synthesis and autophagy.
This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of AKT, preventing its phosphorylation and activation. This inhibition leads to downstream effects including stabilization of p27 (a CDK inhibitor that prevents G1/S progression), decreased cyclin D1 expression, and reduced phosphorylation of mTORC1 substrates such as 4E-BP1 and S6K. The collective impact of these molecular events is a potent blockade at the G1/S transition of the cell cycle, preventing cancer cells from entering DNA synthesis phase. Research has demonstrated that this compound treatment significantly inhibits cell proliferation and colony formation in a dose-dependent manner across various cancer models, including uterine serous carcinoma and triple-negative breast cancer [1]. Furthermore, the combination of this compound with taxanes has shown synergistic effects in reducing cancer cell viability, providing the mechanistic rationale for clinical combinations with chemotherapeutic agents.
Preclinical studies have provided compelling evidence for this compound-mediated cell cycle arrest. In uterine serous carcinoma (USC) models, treatment with this compound resulted in significant inhibition of cell proliferation with IC50 values in the low micromolar range (1-5 μM) across multiple cell lines [1]. Cell cycle analysis through DNA content measurement demonstrated a marked increase in the G0/G1 population accompanied by a corresponding decrease in S phase and G2/M populations, consistent with G1 arrest. Additionally, this compound treatment induced apoptosis as evidenced by increased activation of caspases-3, -8, and -9, indicating engagement of both intrinsic and extrinsic apoptotic pathways. Beyond direct effects on proliferation and survival, this compound treatment also impaired malignant behaviors in USC models, including reduced cellular adhesion and inhibition of invasive capacity, the latter associated with decreased expression of epithelial-mesenchymal transition (EMT) markers such as Snail, Slug, and N-Cadherin [1].
Table 2: Cell Cycle-Related Effects of this compound in Preclinical Models
| Experimental Model | Cell Cycle Effect | Molecular Changes | Experimental Method |
|---|---|---|---|
| USC Cell Lines | G1 arrest | Increased p27, decreased cyclin D1 | Flow cytometry, Western blot |
| USC Primary Cultures | Reduced proliferation | Decreased phospho-AKT, phospho-S6 | MTT assay, Immunoblotting |
| TNBC Models | Synergistic G2/M arrest with taxanes | Enhanced caspase-3 activation | Colony formation, Apoptosis assays |
| DLBCL Cell Lines | Selective cytotoxicity in GCB subtype | AKT2 dependency | Competitive proliferation assays |
Flow cytometry represents the gold standard technique for quantitative cell cycle analysis in populations of cells treated with this compound. This method relies on the stoichiometric binding of fluorescent dyes to DNA, allowing discrimination of cells in different cell cycle phases based on DNA content. The following protocol details the steps for analyzing this compound-treated cells:
Protocol: DNA Content Analysis Using Propidium Iodide (PI) Staining
Cell Preparation and Treatment: Seed cancer cells (e.g., SPEC-2 or ARK1 uterine serous carcinoma lines) at appropriate densities (2-4×10⁵ cells/well in 6-well plates) and allow to adhere for 24 hours. Treat with this compound at concentrations ranging from 1-10 μM for 24-48 hours. Include DMSO-only treated cells as negative controls.
Cell Harvest and Fixation: Collect both adherent and floating cells to capture the complete population. Wash with cold PBS and fix in 70% ethanol added dropwise while vortexing gently. Fixed cells can be stored at -20°C for up to 2 weeks.
Staining Solution Preparation: Prepare a PI staining solution containing 50 μg/mL propidium iodide, 0.1% Triton X-100, and 100 μg/mL RNase A in PBS. The RNase treatment is essential to eliminate RNA interference with DNA quantification.
Staining and Analysis: Wash fixed cells with PBS, resuspend in staining solution (300-500 μL), and incubate for 30 minutes at 37°C protected from light. Analyze samples using a flow cytometer equipped with a 488 nm laser and 585/42 nm bandpass filter. Collect data for at least 10,000 events per sample.
Data Interpretation: Analyze DNA content histograms to quantify the percentage of cells in G0/G1 (2N DNA content), S phase (between 2N and 4N), and G2/M (4N DNA content). Software such as ModFit or FlowJo can perform cell cycle modeling using algorithms that account for debris and aggregates.
For live cell cycle analysis, alternative dyes such as Vybrant DyeCycle reagents can be used with minimal cytotoxicity, allowing for subsequent cell sorting and culture. These improved reagents provide accurate cell cycle analysis with more color options while maintaining cell viability [2].
Microscopy-based approaches provide spatial information and enable visualization of cell division within populations, complementing flow cytometry data. For live-cell imaging of this compound-treated cells:
Protocol: Live Cell Imaging and Senescence Detection
Time-Lapse Microscopy: Plate cells in optical-grade plates and treat with this compound. Use IncuCyte or similar live-cell imaging systems to monitor proliferation and morphological changes over 72-96 hours. Quantify confluency, mitotic events, and apoptosis-related morphological changes.
Senescence-Associated β-Galactosidase Staining: Fix cells with 4% paraformaldehyde for 10-15 minutes after this compound treatment. Stain with CellEvent Senescence Green Probe or traditional X-gal solution at pH 6.0 and incubate for 2-16 hours at 37°C without CO₂. Senescent cells display enhanced β-galactosidase activity due to lysosomal expansion [2].
Colony Formation Assay: Plate cells at low density (100-150 cells/well in 6-well plates), treat with this compound for 36 hours, then maintain in drug-free media for 10-14 days with medium changes every 3 days. Fix and stain colonies with crystal violet (0.5% in glutaraldehyde), then count colonies containing >50 cells [1].
Western immunoblotting of cell cycle regulators provides mechanistic insights into this compound's effects:
Protocol: Analysis of Cell Cycle Regulatory Proteins
The diagram below illustrates the complete experimental workflow for comprehensive cell cycle analysis of this compound-treated cells:
Proper interpretation of cell cycle data from this compound-treated cells requires understanding of characteristic patterns observed with AKT inhibition. DNA content histograms typically show a dose-dependent increase in the G0/G1 population with corresponding decreases in S and G2/M populations, consistent with G1 cell cycle arrest. The table below summarizes expected changes in cell cycle distribution following effective AKT inhibition:
Table 3: Expected Cell Cycle Distribution Changes Following this compound Treatment
| Cell Cycle Phase | DNA Content | Expected Change with this compound | Molecular Basis |
|---|---|---|---|
| G0/G1 | 2N | Increase of 15-40% | Accumulation due to G1/S blockade |
| S Phase | 2N-4N | Decrease of 10-30% | Reduced DNA synthesis initiation |
| G2/M | 4N | Decrease of 5-15% | Fewer cells progressing from G1 |
| Sub-G1 | <2N | Possible increase (apoptosis) | DNA fragmentation in apoptotic cells |
For accurate quantification, ensure the coefficient of variation (CV) for the G0/G1 peak is maintained below 8% through proper sample preparation and instrument calibration. The proliferation index [(S + G2/M)/(G0/G1 + S + G2/M)] typically decreases by 30-60% in responsive cell lines following 24-48 hours of this compound treatment at clinically achievable concentrations (1-5 μM) [1].
This compound frequently demonstrates synergistic effects when combined with cytotoxic chemotherapy, particularly taxanes and other microtubule-targeting agents. The Bliss Independence model is commonly employed to quantify this synergy:
Protocol: Analysis of Drug Synergy Using Bliss Independence Model
Research has demonstrated that this compound combines synergistically with paclitaxel in uterine serous carcinoma models, with CI values typically ranging from 0.3-0.7, indicating strong synergy [1]. This synergy manifests biologically as enhanced caspase-3 activation and further reduction in S-phase entry compared to either agent alone.
The following diagram illustrates the molecular signaling pathway targeted by this compound and its relationship to cell cycle regulation:
The therapeutic efficacy of this compound varies across cancer types and molecular subtypes, emphasizing the importance of biomarker-driven patient selection. Research has demonstrated that GCB-DLBCL subtypes show heightened sensitivity to AKT inhibition compared to ABC-DLBCL subtypes, with specific dependency on AKT2 isoform signaling [3]. Additionally, tumors harboring PIK3CA mutations, AKT amplifications, or PTEN loss may demonstrate enhanced sensitivity to this compound, although clinical validation is ongoing. The following approaches are recommended for biomarker assessment in this compound studies:
Protocol: Biomarker Evaluation for this compound Response Prediction
Genetic Alteration Analysis: Perform next-generation sequencing panels assessing PIK3CA, AKT1-3, and PTEN mutations, as well as copy number alterations. Digital droplet PCR provides highly sensitive detection of hotspot mutations.
Immunohistochemical Staining: Evaluate PTEN protein loss and phospho-AKT (Ser473) levels in formalin-fixed, paraffin-embedded tumor sections. Establish scoring thresholds for pathway activation (e.g., H-scores >100 for p-AKT).
Functional Signaling Assessment: Analyze AKT pathway activation status in patient-derived xenograft models or organoids by Western blotting for p-AKT, p-S6, and p-PRAS40 following ex vivo this compound treatment.
Gene Expression Profiling: Utilize RNA sequencing or Nanostring platforms to identify transcriptional signatures associated with AKT pathway dependency, such as elevated cyclin D1 or repressed FOXO target genes.
Recent clinical trials have explored these biomarkers in patient selection. The PATHFINDER trial evaluated this compound combined with non-taxane chemotherapies in pretreated advanced TNBC patients, though no significant efficacy differences were observed by PIK3CA mutational status in this cohort [4]. Continued biomarker refinement remains crucial for optimizing this compound clinical development.
Patient-derived xenograft (PDX) models provide valuable platforms for evaluating this compound's effects on tumor cell cycle progression in vivo. These models maintain the genetic heterogeneity and therapeutic response patterns of original tumors, enabling translational assessment of cell cycle inhibition.
Protocol: Cell Cycle Analysis in PDX Models
In vivo studies typically demonstrate 30-50% reduction in Ki-67 positive cells and increased G0/G1 fraction in this compound-responsive models, confirming cell cycle arrest. Orthotopic xenograft models of DLBCL have shown that AKT inhibition effectively reduces tumor burden, particularly in specific molecular subtypes [3].
Cell cycle analysis of this compound-treated cells may present several technical challenges that require specific optimization:
Table 4: Troubleshooting Guide for this compound Cell Cycle Analysis
| Problem | Potential Cause | Solution |
|---|---|---|
| High Sub-G1 Population | Excessive apoptosis or mechanical disruption | Reduce this compound concentration; gentle pipetting during processing |
| Poor Peak Resolution | Inadequate RNase treatment or PI concentration | Increase RNase incubation time; titrate PI concentration |
| Cell Aggregation | Incomplete single-cell suspension or fixation | Filter through 35-70 μm mesh before analysis; optimize fixation time |
| Inconsistent Results | Variable drug exposure times | Standardize treatment duration across experiments |
| Weak Western Blot Signals | Insufficient protein transfer or antibody specificity | Extend transfer time; validate antibodies with positive controls |
Different cancer lineages may require modifications to standard protocols:
For hematologic malignancies (e.g., DLBCL): Directly analyze peripheral blood or bone marrow samples without adherence steps. Use DRAQ5 or Hoechst 33342 dyes that penetrate cells more efficiently.
For primary cultures: Reduce serum concentration to 2-5% during this compound treatment to minimize confounding growth stimulation.
For 3D culture systems (spheroids/organoids): Dissociate to single cells before DNA staining using extended enzymatic digestion (30-45 minutes).
For combination studies: Stagger drug additions when combining this compound with chemotherapy (e.g., pretreat with this compound 2-4 hours before paclitaxel) to better model clinical sequencing.
This compound represents a promising targeted therapeutic agent that exerts its anti-tumor effects through direct inhibition of AKT-mediated cell cycle progression, predominantly inducing G1 phase arrest. The methodologies outlined in this document provide a comprehensive framework for evaluating this compound's effects on cell cycle dynamics across various experimental systems. Flow cytometry-based DNA content analysis remains the cornerstone technique, complemented by molecular analyses of cell cycle regulators and functional proliferation assays. The synergistic relationship observed between this compound and conventional chemotherapeutics, particularly taxanes, underscores the potential of rational combination strategies in clinical oncology. As biomarker development continues to refine patient selection, these robust cell cycle analysis protocols will remain essential tools for translational cancer research and therapeutic optimization.
This compound is an orally administered, highly selective, ATP-competitive pan-AKT inhibitor that has demonstrated significant anti-tumor activity across various cancer types in both preclinical and clinical settings. As a targeted therapeutic agent, this compound specifically inhibits all three isoforms of phosphorylated AKT (p-AKT), a central node in the PI3K/AKT/mTOR pathway—one of the most frequently dysregulated signaling cascades in human cancers. The therapeutic potential of this compound is particularly relevant in cancers with alterations in pathway components such as PIK3CA, AKT1, and PTEN, where AKT signaling demonstrates heightened dependency. Recent clinical trials have validated this compound's clinical activity, with the NCI-MATCH trial reporting a 22% objective response rate across various cancer types harboring AKT1 E17K mutations, demonstrating its promise as a targeted therapy in molecularly selected populations [1].
The significance of this compound in cancer research extends beyond its direct anti-proliferative effects to its impact on cancer cell migration and invasion—key processes in cancer metastasis. Research has consistently shown that this compound treatment significantly impairs these aggressive cellular behaviors across multiple cancer models, including uterine serous carcinoma (USC) and triple-negative breast cancer (TNBC) [2] [3]. These effects are mediated through the drug's ability to modulate critical regulators of epithelial-mesenchymal transition and cytoskeletal reorganization, making wound healing and invasion assays essential tools for quantifying these phenotypic changes. This document provides detailed protocols and application notes for researchers investigating the anti-migratory and anti-invasive properties of this compound, supporting ongoing drug development efforts in this emerging area of targeted cancer therapeutics.
This compound exerts its anti-tumor effects through potent inhibition of AKT phosphorylation and subsequent disruption of downstream signaling cascades. AKT (protein kinase B) serves as a critical regulator of multiple cellular processes including survival, proliferation, metabolism, and motility. The binding of this compound to the AKT enzyme prevents its activation by phosphorylation at key residues (Ser473 and Thr308), thereby interrupting signal transduction through the PI3K/AKT/mTOR pathway [3]. This pathway is hyperactivated in numerous cancers through various mechanisms including PIK3CA mutations, AKT1 amplifications, or PTEN loss, creating a dependency on AKT signaling that can be therapeutically exploited. Research demonstrates that tumors with high baseline levels of phosphorylated AKT (pAKT) show enhanced sensitivity to this compound, suggesting that pAKT levels may serve as a predictive biomarker for treatment response [4].
The downstream consequences of AKT inhibition by this compound are multifaceted and collectively contribute to its anti-tumor efficacy. Treatment with this compound results in downregulation of mTORC1 signaling, cell cycle arrest, induction of apoptosis, and impairment of cellular migration and invasion capabilities [4] [2]. Additionally, this compound treatment has been shown to reduce expression of key epithelial-mesenchymal transition regulators including Snail, Slug, and N-Cadherin, providing a molecular basis for its observed effects on cell motility [3]. These pleiotropic effects on both proliferative and metastatic processes make this compound particularly valuable for targeting aggressive cancer phenotypes characterized by pathway dysregulation.
The following diagram illustrates the key molecular targets and pathway modulation by this compound:
This compound demonstrates dose-dependent inhibition of cancer cell proliferation and migration across various cancer types. Research conducted on uterine serous carcinoma (USC) cell lines revealed that this compound treatment significantly reduced cell viability with IC50 values ranging from 5-15 μM depending on the specific cell line and genetic background [2] [3]. The anti-migratory effects observed in wound healing assays were particularly pronounced, with this compound (10 μM) reducing wound closure by approximately 40-60% compared to untreated controls after 24-48 hours of treatment in SPEC-2 and ARK-1 USC cell lines [3]. Similar results were observed in triple-negative breast cancer models, where this compound effectively suppressed AKT phosphorylation and downstream signaling pathways, resulting in significant impairment of cell motility and invasion capabilities [4].
The effects of this compound extend beyond migration to include potent inhibition of invasive behavior, a critical aspect of cancer metastasis. In transwell invasion assays with Matrigel coating, this compound treatment (10 μM) reduced cell invasion by 50-70% in USC models [2]. This anti-invasive effect was accompanied by molecular changes consistent with impaired epithelial-mesenchymal transition, including reduced expression of key transcription factors Snail and Slug, and decreased levels of N-Cadherin [3]. These findings demonstrate the multi-faceted impact of this compound on metastatic behaviors and provide a strong rationale for its investigation in aggressive, metastatic cancers characterized by PI3K/AKT pathway dysregulation.
Table 1: Quantitative Effects of this compound Monotherapy and Combinations in Preclinical Models
| Cancer Model | Assay Type | This compound Concentration | Treatment Duration | Key Results | Reference |
|---|---|---|---|---|---|
| Uterine Serous Carcinoma (USC) | MTT Proliferation | 1-20 μM | 72 hours | IC50: 5-15 μM (cell line dependent) | [2] [3] |
| USC Wound Healing | Scratch Assay | 10 μM | 24-72 hours | ~40-60% reduction in wound closure | [3] |
| USC Invasion | Transwell with Matrigel | 10 μM | 24 hours | 50-70% reduction in invaded cells | [2] |
| USC Combination Therapy | MTT with Carboplatin | 1 μM + 10 μM carboplatin | 72 hours | Synergistic effect (CI<1) with carboplatin | [2] |
| USC Apoptosis | Cleaved Caspase-3 ELISA | 10 μM | 18 hours | 2-3 fold increase in apoptosis | [3] |
| Triple-Negative Breast Cancer | RPPA Signaling | Clinical dose (400 mg/day) | Pre/post treatment | Decreased p-AKT and mTORC1 signaling | [4] |
Table 2: Optimization Parameters for this compound in Migration and Invasion Assays
| Assay Parameter | Recommended Conditions | Experimental Variations | Impact on Results |
|---|---|---|---|
| Cell Seeding Density | 4×10⁵ cells/well (6-well plate) for wound healing; 2.5×10⁴ cells/well for adhesion | Varying confluence (60-100%) | Higher density improves reproducibility but may mask effects |
| Drug Treatment Timing | Pre-treatment 2h before assay OR concurrent with wounding | 0-24 hours pre-treatment | Pre-treatment shows stronger inhibition of initial migration |
| Serum Concentration | 0.5-2% FBS for migration; 10% FBS for proliferation | Serum-free to 10% FBS | Lower serum reduces proliferation contribution to wound closure |
| Matrix Coating | Laminin-1 (10 μg/mL) for adhesion; Matrigel (1 mg/mL) for invasion | Collagen I, Fibronectin, BSA | Matrix choice influences inhibitory effects observed |
| Endpoint Measurements | 0, 24, 48, 72 hours post-wounding | Time-lapse every 2-4 hours | High-frequency imaging reveals migration kinetics |
The wound healing assay (also known as scratch assay) provides a straightforward method to quantitatively evaluate the effect of this compound on collective cell migration in two dimensions. Begin by seeding SPEC-2 or ARK-1 uterine serous carcinoma cells (or other appropriate cell line) in 6-well plates at a density of 4×10⁵ cells/well in complete culture medium and incubate for 24 hours at 37°C with 5% CO₂ until >80% confluency is achieved [3]. Alternative cell lines should be seeded at densities that achieve similar confluence levels, as initial cell density significantly impacts migration rates. Prepare a minimum of three replicate wells for each treatment condition to ensure statistical robustness, including vehicle controls and positive controls if available.
Once confluence is reached, create a uniform wound using a sterile 200 μL pipette tip by drawing the tip across the cell monolayer in a straight line, applying consistent pressure. For improved consistency, consider using specialized wound-making tools such as the Ibidi Culture Insert or automated scratch systems [5] [6]. Immediately after wounding, gently wash the wells twice with phosphate-buffered saline (PBS) to remove dislodged cells and add fresh medium containing the desired concentrations of this compound (typically 1-20 μM) or vehicle control (DMSO). For advanced imaging approaches, incorporate 1 μM SiR-Hoechst dye into the medium to fluorescently label nuclei for automated tracking without affecting migratory behavior [7] [8].
Acquire initial reference images of the wounds immediately after treatment (time 0) using phase-contrast or fluorescence microscopy. Document the exact locations using stage coordinates to enable imaging of the same positions at subsequent time points. Continue incubation at 37°C with 5% CO₂ and capture images at 24, 48, and 72-hour intervals post-wounding [3]. For more detailed migration kinetics, consider time-lapse imaging with more frequent intervals (e.g., every 2-4 hours) using a live-cell imaging system with environmental control. Maintain consistent imaging parameters (exposure time, magnification, lighting) throughout the experiment to ensure comparable measurements.
Quantify wound closure using image analysis software such as ImageJ with appropriate plugins. Measure the wound width at multiple predetermined positions along the wound or calculate the remaining cell-free area at each time point. Calculate the percentage wound closure using the formula: % Closure = [(A₀ - Aₜ)/A₀] × 100, where A₀ is the initial wound area and Aₜ is the wound area at time t [5]. For single-cell resolution, employ automated tracking of nuclear movement using the SiR-Hoechst signal to compute additional migration parameters including velocity, directionality, and persistence [7]. Compare the rate of wound closure between this compound-treated and control conditions to determine the anti-migratory effect of the drug.
The transwell invasion assay evaluates the ability of cells to penetrate an extracellular matrix barrier under this compound treatment, modeling critical steps in the metastatic cascade. Begin by thawing Matrigel on ice and diluting to appropriate concentration (typically 1 mg/mL) with cold serum-free medium. Add 100 μL of the diluted Matrigel solution to the upper chamber of transwell inserts (8.0 μm pore size) placed in a 24-well plate and incubate at 37°C for 2 hours to allow gel formation [5]. During this incubation, prepare cell suspensions by trypsinizing and counting SPEC-2 or ARK-1 cells (or other relevant cell line), then resuspending in serum-free medium at a density of 1-2×10⁵ cells/mL.
After Matrigel polymerization, carefully remove remaining liquid from the inserts and add 200 μL of cell suspension (20,000-40,000 cells) to the upper chamber. Add 500 μL of complete medium with 10% FBS as a chemoattractant to the lower chamber. Treat with this compound at desired concentrations (typically 1-20 μM) in both upper and lower chambers, with DMSO vehicle as control. Incubate the plates for 24 hours at 37°C with 5% CO₂ to allow invasion through the Matrigel barrier [2]. Following incubation, remove non-invaded cells from the upper surface of the membrane using a cotton swab, then fix invaded cells on the lower membrane surface with 5% glutaraldehyde for 30 minutes at room temperature. Stain with 0.1% crystal violet for 30 minutes, rinse with water, and allow to air dry. Count invaded cells manually under a microscope or extract dye with 10% acetic acid and measure absorbance at 575 nm for quantification.
The adhesion assay evaluates this compound's effect on initial cell attachment to extracellular matrix components, a critical step in migration and invasion processes. Begin by coating 96-well plates with 100 μL/well of laminin-1 (10 μg/mL) or other extracellular matrix proteins such as fibronectin or collagen, then incubate at 37°C for 1 hour to allow adsorption [2] [3]. After incubation, aspirate the coating solution and add 200 μL/well of blocking buffer (1% BSA in PBS) for 45 minutes at 37°C to prevent non-specific binding. Wash the plates once with PBS and keep on ice until ready for use.
Prepare cell suspensions by trypsinizing and counting, then resuspending in serum-free medium at a density of 2.5×10⁴ cells/well. Add cells to the coated plates along with this compound at treatment concentrations (typically 1-20 μM) or vehicle control. Incubate for 1-2 hours at 37°C to allow adhesion [3]. After incubation, gently aspirate media to remove non-adherent cells and wash once with PBS. Fix adherent cells with 5% glutaraldehyde for 30 minutes at room temperature, then stain with 0.1% crystal violet for 30 minutes. Wash thoroughly with water to remove excess stain, then solubilize bound dye with 10% acetic acid and measure absorbance at 575 nm using a microplate reader. Normalize absorbance values to vehicle controls to determine the percentage inhibition of adhesion caused by this compound treatment.
Robust data analysis is essential for accurately interpreting the effects of this compound on cell migration and invasion. For wound healing assays, calculate multiple complementary metrics beyond simple wound closure percentage, including wound closure rate (rate of area reduction over time), front velocity (speed of the advancing cell front), and half-closure time (time required for 50% wound closure) [5]. When using single-cell tracking approaches with SiR-Hoechst labeling, compute additional parameters including mean cell velocity, accumulated distance, displacement, directionality ratio (displacement/path length), and persistence time [7]. These multi-parametric analyses provide deeper insights into how this compound affects migratory behavior beyond simply slowing the process—revealing whether cells move more slowly, less persistently, or with altered directionality.
Normalization strategies are critical for accounting for experimental variability and ensuring reproducible results. For invasion and adhesion assays, normalize raw measurements (cell counts or absorbance values) to vehicle-treated controls set at 100% [2]. When assessing combination therapies, use the Bliss Independence model to calculate combination indices (CI), where CI<1 indicates synergy, CI=1 indicates additivity, and CI>1 indicates antagonism [2] [3]. Account for potential effects on cell proliferation by conducting parallel MTT assays and adjusting migration and invasion metrics accordingly. For high-content imaging data, implement quality control thresholds to exclude poorly segmented cells or tracking errors, ensuring the analysis reflects true biological effects rather than technical artifacts.
The following diagram illustrates the complete experimental workflow for assessing this compound effects:
Several technical considerations are essential for generating reliable and reproducible data when studying this compound's effects on migration and invasion. Cell confluence at assay initiation critically impacts results, as overly dense cultures may exhibit contact inhibition while sparse cultures lack proper cell-cell contacts necessary for collective migration [5]. Edge effects in multiwell plates can introduce variability, so exclude peripheral wells or use appropriate randomization schemes. For this compound treatment, pre-treatment timing requires optimization—while some protocols add the drug simultaneously with wounding, others pre-treat for 2-24 hours before assay initiation to ensure complete pathway inhibition [3].
Appropriate controls are indispensable for valid interpretation. Include vehicle controls (DMSO at equivalent concentrations), positive controls for inhibition (such as known AKT pathway inhibitors), and proliferation controls to distinguish anti-migratory from anti-proliferative effects [6]. When investigating combination therapies, include single-agent controls for all compounds. For invasion assays, include migration controls (transwell without Matrigel) to distinguish impaired invasion from general motility defects. Finally, consider batch effects in Matrigel and other extracellular matrix components, which can vary between lots and affect absolute invasion rates—always compare treatments within the same experiment rather than across different experimental sessions.
The applications of this compound in cancer research extend beyond fundamental pathway characterization to drug development and combination therapy optimization. Wound healing and invasion assays provide critical functional readouts for evaluating this compound's efficacy in various preclinical contexts, particularly for aggressive cancer subtypes with limited treatment options. Research has demonstrated promising activity in uterine serous carcinoma, where this compound alone and in combination with carboplatin or paclitaxel significantly impaired proliferation, migration, and invasion [2] [3]. Similar approaches are applicable to other malignancies with PI3K/AKT pathway alterations, including triple-negative breast cancer, where this compound has shown clinical activity in biomarker-selected populations [4] [1].
Future research directions should focus on optimizing combination strategies that maximize this compound's anti-migratory and anti-invasive effects while minimizing toxicity. The synergy observed between this compound and conventional chemotherapeutics (paclitaxel, carboplatin) or targeted agents suggests potential for clinical development of rational combination regimens [2] [3]. Additionally, research is needed to identify predictive biomarkers beyond PIK3CA/AKT1/PTEN alterations that can precisely identify tumors most likely to respond to this compound treatment. The integration of more complex three-dimensional invasion models and microfluidic platforms that better recapitulate the tumor microenvironment will further enhance our understanding of this compound's effects on cancer cell behavior and support the translation of these findings into clinical applications.
This compound is an investigational, orally administered, highly selective ATP-competitive inhibitor of all three isoforms (pan-inhibitor) of AKT [1] [2]. It acts by blocking the kinase activity of AKT, a central node in the frequently dysregulated PI3K/AKT/mTOR signaling pathway.
The following diagram illustrates the signaling pathway and the point of inhibition by this compound.
This protocol synthesizes methodologies from recent publications utilizing this compound in cancer cell lines [1] [4] [6].
The table below lists the primary antibodies and conditions commonly used in these studies [1] [4] [6].
Table: Key Antibodies and Detection Conditions
| Target Protein | Antibody Type / Source | Dilution | Incubation | Purpose |
|---|---|---|---|---|
| p-AKT (Ser473) | Rabbit monoclonal (Cell Signaling Tech) | 1:1000 - 1:2000 | Overnight at 4°C | Primary marker for this compound efficacy |
| Total AKT | Rabbit monoclonal (Cell Signaling Tech) | 1:1000 - 1:2000 | Overnight at 4°C | Loading control for AKT |
| p-S6 (Ser235/236) | Rabbit monoclonal (Cell Signaling Tech) | 1:1000 - 1:2000 | Overnight at 4°C | Downstream pathway inhibition |
| β-Actin | Mouse or Rabbit monoclonal | 1:5000 - 1:10000 | 1 hour at RT | Total protein loading control |
| Anti-Rabbit IgG HRP | Goat (Cell Signaling Tech) | 1:2000 - 1:5000 | 1 hour at RT | Secondary antibody |
Treatment with this compound should result in a dose-dependent and time-dependent decrease in p-AKT (Ser473) signal, without altering the levels of total AKT. This is often accompanied by a reduction in downstream targets like p-S6.
Table: Quantitative Data from Representative Studies
| Cell Line / Model | This compound Dose | Treatment Time | Key Observation on p-AKT | Downstream Effect |
|---|---|---|---|---|
| HCT116 (Colon) [3] | 10 µM | 1-24 hours | Phosphorylation disappeared within 1 hour | PUMA upregulation, Apoptosis |
| SPEC-2 (USC) [4] | 1-20 µM | 72 hours (MTT), 18h (Caspase) | Dose-dependent reduction | Synergy with Paclitaxel |
| Lkb1fl/flp53fl/fl Mouse Model [6] | 25 mg/kg (in vivo) | Daily for 21 days | Reduced p-AKT & p-S6 in tumor tissue | Decreased tumor growth |
The following workflow summarizes the key experimental steps from treatment to analysis.
This compound (GDC-0068) is a potent, highly selective, small-molecule pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT, a critical node in the PI3K/AKT/mTOR pathway that is frequently dysregulated in human cancers. As an orally administered ATP-competitive AKT inhibitor, this compound has demonstrated clinical activity in various malignancies, including triple-negative breast cancer, prostate cancer, and other solid tumors characterized by PI3K/AKT pathway activation. Understanding the pharmacokinetic properties of this compound is essential for optimal dosing strategy development, particularly when administered in combination regimens with other anticancer agents.
The pharmacokinetic profile of this compound has been characterized across multiple Phase I and Phase II clinical trials in diverse patient populations. This compound exhibits dose-proportional exposure over the range of 200-800 mg, with a median half-life of approximately 45 hours (range: 27.8-66.9 hours) that supports once-daily dosing. The drug is rapidly absorbed after oral administration, with a time to maximum concentration (T~max~) occurring between 0.5-3 hours across the dose range. Steady-state concentrations are achieved after approximately 7 days of continuous dosing, consistent with the observed effective half-life [1] [2]. A dedicated food effect study determined that this compound can be administered with or without food, providing flexibility in clinical dosing [3] [4].
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been established as the primary bioanalytical technique for quantifying this compound and its major metabolite M1 (G-037720) in biological matrices across clinical studies. The validated method employs stable isotope-labeled internal standards for both analytes to ensure accuracy and precision in quantification. The assay demonstrates a linear dynamic range from 0.463 ng/mL to 371 ng/mL for this compound and from 0.500 ng/mL to 400 ng/mL for the M1 metabolite, covering the expected clinical exposure range [5].
The LC-MS/MS method has undergone comprehensive validation in accordance with the 2018 FDA Bioanalytical Method Validation Guidance, establishing specificity, accuracy, precision, matrix effects, and stability under various storage conditions. Sample processing typically involves protein precipitation or liquid-liquid extraction of plasma samples, followed by chromatographic separation using reverse-phase chromatography. Mass spectrometric detection is performed using multiple reaction monitoring (MRM) in positive electrospray ionization mode, with transitions optimized for each analyte and corresponding internal standard [3] [5]. The analytical runs include calibration standards and quality control samples at low, medium, and high concentrations to ensure ongoing assay performance throughout the sample analysis.
This compound undergoes extensive hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4) to form its major circulating metabolite M1 (G-037720). This metabolite is pharmacologically active, though it demonstrates 3- to 5-fold reduced potency compared to the parent drug. In clinical studies, the M1 metabolite circulates at exposures approximately 33-57% of the parent drug in monotherapy settings [5] [1]. Beyond CYP3A4 metabolism, this compound is also a substrate of P-glycoprotein (P-gp), which may influence its absorption and distribution characteristics.
Table: Key Assay Parameters for this compound and M1 Metabolite
| Analytical Parameter | This compound | M1 Metabolite |
|---|---|---|
| Lower Limit of Quantification | 0.463 ng/mL | 0.500 ng/mL |
| Upper Limit of Quantification | 371 ng/mL | 400 ng/mL |
| Internal Standard | Stable isotope-labeled this compound | Stable isotope-labeled M1 |
| Linear Range | 0.463-371 ng/mL | 0.500-400 ng/mL |
| Primary Metabolic Pathway | CYP3A4 | - |
| Relative Potency | 1x (reference) | 0.2-0.33x (vs. parent) |
The following diagram illustrates the metabolic fate and key pharmacokinetic interactions of this compound:
Comprehensive pharmacokinetic sampling in this compound clinical trials is designed to fully characterize the absorption, distribution, and elimination phases of both parent drug and its major metabolite. For single-dose pharmacokinetic assessments, blood samples are typically collected pre-dose and at 0.167, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 36, 48, 72, 96, 120, 168, 216, and 336 hours post-dose to adequately capture the terminal elimination phase, consistent with the approximately 45-hour half-life of this compound [5]. This intensive sampling strategy allows for accurate calculation of fundamental pharmacokinetic parameters including area under the concentration-time curve (AUC), maximum concentration (C~max~), time to maximum concentration (T~max~), and terminal elimination half-life (t~1/2~).
For multiple-dose studies, trough (pre-dose) sampling is typically implemented on Days 1, 2, 8, and 15 of Cycle 1, and Day 1 of subsequent cycles to monitor steady-state achievement and exposure accumulation. At designated cycles (often Cycle 1 Day 1 and Cycle 1 Day 15), intensive pharmacokinetic sampling is performed at pre-dose, 0.5, 1, 2, 3, 4, and 6 hours post-dose to characterize steady-state pharmacokinetics [3] [4]. This sampling approach balances the need for comprehensive pharmacokinetic data with practical considerations in clinical trial implementation. Sample processing typically involves centrifugation of blood samples to isolate plasma, with subsequent storage at -70°C or lower until analysis to ensure analyte stability.
Hepatic impairment significantly alters this compound pharmacokinetics, necessitating specific sampling strategies for this population. In a dedicated hepatic impairment study, a single 100 mg dose of this compound was administered to subjects with varying degrees of hepatic function, with pharmacokinetic sampling over 336 hours (14 days) to fully characterize the impact of impaired elimination. Results demonstrated that subjects with moderate hepatic impairment (Child-Pugh B) showed an approximately 2-fold increase in systemic exposure (AUC~0-∞~), while those with severe hepatic impairment (Child-Pugh C) showed an approximately 3-fold increase compared to subjects with normal hepatic function. No meaningful change was observed in mild hepatic impairment (Child-Pugh A) [5].
Drug-drug interaction studies require specialized sampling protocols to characterize mutual interactions between this compound and concomitant medications. In a Phase Ib study combining this compound with palbociclib and fulvestrant, a run-in design was implemented where patients received this compound 300 mg alone for 5-7 days before initiating combination therapy. This design allowed for within-patient comparison of this compound exposure with and without the interacting drug [3] [4]. Pharmacokinetic sampling during the run-in period and after combination initiation demonstrated that palbociclib increased this compound exposure by 68% (AUC~0-24,ss~) and 49% (C~max,ss~), confirming the clinically significant drug-drug interaction between these agents [3].
Table: Pharmacokinetic Sampling Timepoints Across Study Types
| Study Type | Pre-dose | Post-dose Sampling Times | Key Parameters |
|---|---|---|---|
| Single-dose PK | X | 0.167, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 36, 48, 72, 96, 120, 168, 216, 336h | AUC~0-∞~, C~max~, T~max~, t~1/2~ |
| Multiple-dose PK | Cycle 1 Days 1, 2, 8, 15; Cycle 2+ Day 1 | 0.5, 1, 2, 3, 4, 6h on designated days | AUC~0-24,ss~, C~max,ss~, C~trough~ |
| Hepatic Impairment | X | 0.167, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 36, 48, 72, 96, 120, 168, 216, 336h | AUC~0-∞~, C~max~, CL/F |
| Drug-Drug Interaction | Run-in and combination phases | 0.5, 1, 2, 3, 4, 6h in both phases | AUC~0-24,ss~ ratio, C~max,ss~ ratio |
Noncompartmental analysis serves as the primary method for calculating pharmacokinetic parameters of this compound and its M1 metabolite across clinical studies. The most critical parameters for characterizing this compound exposure include:
Population pharmacokinetic approaches have also been employed to identify covariates that influence this compound exposure, with analyses demonstrating that Asian ethnicity is associated with approximately 30-40% higher exposure compared to non-Asian populations, potentially warranting closer safety monitoring but not necessarily dose modification [1] [6].
Table: Summary of this compound Pharmacokinetic Parameters in Different Populations
| Population/Regimen | Dose | AUC~0-24,ss~ (h·μg/mL) | C~max,ss~ (μg/mL) | T~max,ss~ (h) | t~1/2~ (h) |
|---|---|---|---|---|---|
| Single Agent (Non-Asian) | 400 mg QD | 25.6 ± 8.9 | 1.8 ± 0.6 | 1.0-3.0 | 45.0 ± 9.8 |
| Chinese Patients | 400 mg QD | 33.2 ± 10.5 | 2.3 ± 0.7 | 1.5-3.0 | 44.2 ± 8.3 |
| + Palbociclib | 300 mg QD | 43.1 ± 12.3 | 2.7 ± 0.8 | 1.0-2.5 | - |
| Hepatic Impairment (Moderate) | 100 mg single | AUC~0-∞~: 2.1x normal | C~max~: 1.7x normal | Similar | Prolonged |
| Hepatic Impairment (Severe) | 100 mg single | AUC~0-∞~: 3.2x normal | C~max~: 2.3x normal | Similar | Prolonged |
Hepatic function significantly influences this compound exposure due to the drug's primary elimination through hepatic metabolism. Based on a dedicated pharmacokinetic study in subjects with hepatic impairment, no dose adjustment is recommended for patients with mild hepatic impairment (Child-Pugh A). However, a dose reduction is recommended for patients with moderate (Child-Pugh B) or severe (Child-Pugh C) hepatic impairment [5]. The study demonstrated that systemic exposure to the M1 metabolite was decreased in hepatically impaired subjects, consistent with reduced metabolic capacity in this population.
Approximately 2% of the intended patient population is expected to require modified dosing due to moderate or severe hepatic impairment based on real-world data analysis [5]. For these patients, alternative dosing strategies or additional monitoring should be implemented to ensure safe administration while maintaining efficacy. The following diagram illustrates the clinical study design approaches for special population assessments:
This compound is a sensitive CYP3A4 substrate and is also characterized as a mild to moderate CYP3A inhibitor in vitro, creating potential for complex drug-drug interactions. Concomitant administration with strong CYP3A4 inhibitors (e.g., itraconazole) increases this compound exposure approximately 5-fold and is contraindicated. Conversely, coadministration with strong CYP3A4 inducers may significantly decrease this compound exposure and should be avoided [5]. In clinical practice, concomitant use of moderate CYP3A4 inhibitors may require dose modification or additional monitoring.
When this compound is combined with other agents that are CYP3A substrates or inhibitors, appropriate dose modifications should be implemented. In the Phase Ib combination study with palbociclib (a weak time-dependent CYP3A inhibitor and CYP3A substrate), the this compound dose was reduced to 300 mg once daily (from the standard 400 mg dose) to compensate for the increased exposure resulting from the drug interaction [3] [4]. This strategy successfully maintained this compound exposures within the therapeutic range while enabling effective combination therapy. Based on these findings, the combination of this compound 300 mg with palbociclib and fulvestrant demonstrated a manageable safety profile generally consistent with the known risks of each individual drug [3].
The comprehensive pharmacokinetic characterization of this compound across multiple clinical trials has established robust analytical methods and sampling strategies that support its clinical development and therapeutic use. The validated LC-MS/MS methodology provides accurate quantification of both this compound and its major metabolite M1, enabling precise characterization of the drug's pharmacokinetic profile. Standardized sampling protocols have been optimized to capture critical pharmacokinetic parameters while maintaining feasibility in clinical trial implementation.
Important considerations for this compound dosing include hepatic function, concomitant medications, and ethnic background, all of which can significantly impact drug exposure. The established protocols for special population studies and drug interaction assessments provide templates for future clinical investigations of this compound in combination regimens or special populations. As the clinical development of this compound continues, these application notes and protocols will serve as valuable resources for researchers and clinicians aiming to optimize the use of this targeted therapeutic agent in appropriate patient populations.
| Trial / Regimen | Patient Population | Any Grade Diarrhea Incidence | Grade ≥3 Diarrhea Incidence |
|---|---|---|---|
| PATHFINDER (Phase IIa): this compound + Capecitabine [1] | Advanced TNBC (pretreated) | 59.1% | 0.0% |
| PATHFINDER (Phase IIa): this compound + Eribulin [1] | Advanced TNBC (pretreated) | 52.0% | 4.0% |
| FINER (Phase III): this compound + Fulvestrant [2] | ER+/HER2- mBC (post-CDK4/6i) | 87.1% | 16.1% |
| Phase I/Ib: this compound + Carboplatin/Paclitaxel [3] | Metastatic TNBC | 44% (G3) | 44% (G3) |
When does this compound-associated diarrhea typically occur? Onset is often rapid. Data indicates that diarrhea "usually happened in the first cycle" of treatment [4]. Another study implemented mandatory prophylactic loperamide "during at least the first initial cycle," underscoring the need for preemptive management early in therapy [1].
How is this compound-induced diarrhea managed clinically? The cornerstone of management is proactive intervention and dose modification [1] [4] [5].
Are there other common GI toxicities beyond diarrhea? Yes, while diarrhea is predominant, other GI adverse events occur. In the PATHFINDER trial, combinations also caused nausea (36.4%) and stomatitis (44.0%) [1]. The FINER trial reported nausea (58.9%) alongside diarrhea [2].
Which this compound combinations show unacceptable GI toxicity? Toxicity is regimen-dependent. The PATHFINDER trial discontinued its Arm C (this compound + Carboplatin/Gemcitabine) during the safety run-in phase due to excessive toxicity, which included high rates of thrombocytopenia and neutropenia. This suggests this particular combination may not be feasible without significant protocol adjustments [1].
To systematically evaluate and screen for GI toxicity in development, you can adapt the following workflow based on established clinical trial designs.
Diagram Description: This workflow outlines a preclinical study to evaluate this compound-induced diarrhea and the efficacy of prophylactic management.
Detailed Methodology:
Experimental Arms:
This compound Dosing:
Primary Endpoint Assessment:
Intervention & Tissue Analysis:
The following diagram illustrates the current understanding of the cellular pathways involved in this compound-induced diarrhea, synthesizing information from clinical observations and known mechanisms of similar agents.
Diagram Description: This diagram hypothesizes the potential mechanisms by which this compound leads to diarrhea, highlighting both direct toxicity on GI mucosa and pathway-specific effects.
Key Mechanistic Insights:
The following table summarizes the dose reduction scheme used in the PATHFINDER phase IIa trial for managing treatment-related adverse events [1].
| Dose Level | Ipatasertib Dose | Protocol Guidelines and Triggers |
|---|---|---|
| Starting Dose | 400 mg once daily | Administered on Days 1–14 of a 21-day cycle in combination with chemotherapy. |
| First Reduction | 300 mg once daily | Implemented after specific significant toxicities were observed during the safety run-in phase of the trial. |
| Second Reduction | 200 mg once daily | Considered if significant toxicities persisted after the first dose reduction. |
| Action | Treatment Interruption | Arm discontinuation was considered if toxicities were not manageable at the 200 mg dose level. |
The recommended starting dose in clinical trials is typically 400 mg orally, once daily [1] [2]. However, due to known drug-drug interactions, a lower starting dose of 300 mg is used when this compound is combined with palbociclib, a weak CYP3A inhibitor [3] [4]. This preemptive adjustment helps mitigate increased this compound exposure.
The safety profile is generally manageable, with the most common adverse events being gastrointestinal, such as diarrhea, nausea, and stomatitis [5] [1]. Hematological toxicities like neutropenia, thrombocytopenia, and anemia are also common, particularly when this compound is combined with certain chemotherapies like carboplatin and gemcitabine, which may necessitate closer monitoring or regimen adjustment [1].
This compound is a sensitive CYP3A4 substrate [3] [4]. Concomitant use with strong CYP3A4 inhibitors or inducers is prohibited in clinical protocols. When co-administered with palbociclib (a weak CYP3A4 inhibitor), this compound exposure (AUC0-24,ss and Cmax,ss) increases significantly, which is the rationale for using a lower 300 mg dose in that combination [3] [4].
For researchers investigating this compound's effects in the lab, understanding its mechanism and downstream pathways is crucial. The following diagram illustrates how this compound inhibits the AKT pathway to ultimately induce apoptosis.
This mechanism is supported by experimental data. In colon cancer cell lines (e.g., HCT116), treatment with this compound at a concentration of 10 μmol/L led to decreased phosphorylation of AKT, activation of FoxO3a and NF-κB, and subsequent transcriptional upregulation of the pro-apoptotic protein PUMA, triggering apoptosis [6]. This p53-independent pathway highlights a key mechanism through which this compound exerts its anti-tumor effects.
The table below summarizes the quantitative effects of various CYP3A4 inhibitors on this compound exposure. A >2-fold increase in AUC is considered clinically significant [1].
| CYP3A4 Inhibitor | Inhibitor Strength | This compound Dose | Change in this compound AUC | Change in this compound Cmax | Key Findings / Context |
|---|---|---|---|---|---|
| Itraconazole [1] [2] | Strong | 100 mg single dose | ↑5.45-fold (AUC0-∞) | ↑2.26-fold | Half-life increased by 53%; exposure to metabolite M1 reduced by ~90% [2]. |
| Palbociclib [3] [4] | Weak | 300 mg once daily (at steady state) | ↑68% (AUC0-24,ss) | ↑49% | Interaction observed in a Phase Ib combination therapy study in breast cancer patients [3]. |
| Erythromycin / Diltiazem [1] | Moderate | 400 mg once daily (predicted) | ↑2 to 2.5-fold (predicted) | - | Predictions from a verified PBPK model [1]. |
| Fluvoxamine [1] | Weak | 400 mg once daily (predicted) | No change (predicted) | - | Predictions from a verified PBPK model [1]. |
Concomitant use of this compound with CYP3A4 inducers can lead to a substantial loss of efficacy and is not recommended.
| CYP3A4 Inducer | Inducer Strength | This compound Dose | Change in this compound AUC | Key Findings / Context |
|---|---|---|---|---|
| Rifampicin [1] | Strong | 400 mg once daily (predicted) | ↓86% (predicted) | Predictions from a verified PBPK model [1]. |
| Efavirenz [1] | Moderate | 400 mg once daily (predicted) | ↓74% (predicted) | Predictions from a verified PBPK model [1]. |
| Enzalutamide [5] | Strong | Not specified | ↓~50% (observed) | Cited as a reason to investigate the milder inducer Darolutamide [5]. |
| Darolutamide [5] | Mild | 400 mg once daily (at steady state) | ↓8% (AUC0-24,ss) | The mild reduction was deemed not clinically meaningful [5]. |
The following diagram illustrates the core metabolic and interaction pathways of this compound, which underlie the data in the tables above.
The quantitative data previously presented is derived from specific clinical and modeling studies. Here are the methodologies for two key approaches:
Clinical DDI Study Design (Itraconazole): A dedicated Phase I DDI study was conducted in healthy subjects to evaluate the effect of a strong CYP3A4 inhibitor [2]. Participants received a single 100 mg oral dose of this compound alone. Following a washout period, they received 200 mg of itraconazole oral solution once daily for 4 days, with a single 100 mg dose of this compound co-administered on the last day. Intensive pharmacokinetic (PK) blood sampling was performed after each this compound dose to calculate AUC, C~max~, t~max~, and half-life. The comparison of these PK parameters with and without itraconazole determined the magnitude of the DDI [2].
Physiologically Based Pharmacokinetic (PBPK) Modeling: A PBPK model for this compound was developed using Simcyp software to predict untested DDIs [1]. The model incorporated this compound's in vitro and clinical data, including its properties as a CYP3A4 substrate and time-dependent inhibitor. The model was optimized and verified against clinical PK data from a dose-escalation study and the observed DDI with itraconazole. Once verified, the model simulated this compound exposure at the 400 mg dose when co-administered with other CYP3A4 inhibitors and inducers, providing predicted DDI magnitudes for clinical guidance [1].
The table below summarizes the key toxicities associated with different ipatasertib combination therapies, as reported in clinical trials.
| Combination Therapy | Common Adverse Events (All Grade) | Common Grade 3/4 Adverse Events | Recommended Management Strategies | Clinical Context / Population | Source (Trial) |
|---|---|---|---|---|---|
| This compound + Abiraterone + Prednisone [1] | Diarrhea, Rash, Hyperglycemia, Transaminase Elevation | Diarrhea, Hyperglycemia, Rash, Transaminase Elevation | Proactive monitoring; early intervention; dose modification | Phase 3; 1st line mCRPC | IPATential150 |
| This compound + Darolutamide [2] | Generally well-tolerated; few AEs reported | Very few AEs reported | Not specified in results | Phase 1b; mCRPC | - |
| This compound + Paclitaxel [3] | Diarrhea | Diarrhea (23%), Neutropenia (10%), Decreased Neutrophil Count (8%) | Not specified in results | Phase 2; 1st line mTNBC | LOTUS |
| This compound + Capecitabine [4] | Diarrhea (59.1%), Fatigue (36.4%), Nausea (36.4%) | None reported for common AEs | Mandatory prophylactic loperamide | Phase 2a; Pre-treated aTNBC | PATHFINDER |
| This compound + Eribulin [4] | Diarrhea (52.0%), Stomatitis (44.0%), Neutropenia (52.0%) | Neutropenia (32.0%), Stomatitis (8.0%), Diarrhea (4.0%) | Mandatory prophylactic loperamide | Phase 2a; Pre-treated aTNBC | PATHFINDER |
| This compound + Carboplatin/Gemcitabine [4] | Thrombocytopenia, Anemia, Neutropenia | Thrombocytopenia (85.7%), Anemia (57.1%), Neutropenia (71.4%) | Arm discontinued due to toxicity | Phase 2a; Pre-treated aTNBC | PATHFINDER |
Clinical evidence supports that proactive management can significantly impact the tolerability of this compound regimens [1].
Q1: What are the most critical laboratory parameters to monitor during treatment with this compound combinations? Regular monitoring is essential for complete blood counts (especially neutrophils and platelets) and liver function tests (transaminases). Combinations with chemotherapy like eribulin or carboplatin/gemcitabine carry a high risk of hematological toxicity [4]. Additionally, blood glucose levels should be monitored closely, as hyperglycemia is a known on-target effect of AKT inhibition [1] [3].
Q2: How should I manage patients who experience severe diarrhea despite prophylactic loperamide? For patients experiencing severe diarrhea:
Q3: Are there any specific drug-drug interactions that can alter this compound's toxicity profile? Yes, this compound is a CYP3A4 substrate [2].
Q4: Which combination regimens have been found to be intolerable in clinical trials? The combination of This compound with carboplatin and gemcitabine was discontinued during the safety run-in phase of the PATHFINDER trial due to unacceptable toxicity. A high incidence of severe (Grade ≥3) hematological toxicities, including thrombocytopenia (85.7%), anemia (57.1%), and neutropenia (71.4%), was observed [4].
The following diagram maps the primary metabolic pathways of this compound and the mechanisms of its key drug interactions, which are crucial for understanding toxicity risks.
This technical support document is based on the most recent clinical trial data available. The management strategies should be adapted to specific clinical protocols and individual patient needs.
| Combination Regimen | Recommended Ipatasertib Dose | Key Hematological Toxicities (Grade ≥3) | Management Insights & Recommendations |
|---|
| This compound + Eribulin [1] | 400 mg daily, Days 1-14, 21-day cycles | Neutropenia: 32.0% Other: Stomatitis (8.0% G3) | Requires close monitoring; consider G-CSF support [2] [3]. | | This compound + Capecitabine [1] | 400 mg daily, Days 1-14, 21-day cycles | Neutropenia: 0.0% reported Other: Low grade diarrhea (59.1%, 0.0% G≥3) | Hematological toxicity appears less pronounced with this combination. | | This compound + Carboplatin & Gemcitabine [1] | Discontinued | Thrombocytopenia: 85.7% Anemia: 57.1% Neutropenia: 71.4% | Not tolerable; regimen discontinued in trial due to excessive hematological toxicity. | | This compound + Carboplatin/Paclitaxel [4] | 300 mg daily, continuous dosing | Neutropenia: 29% | Continuous dosing found to be safe and well-tolerated at this lower dose. |
Understanding the biological pathway and implementing rigorous monitoring are crucial for managing toxicity in both clinical and research settings.
This compound is a potent pan-AKT inhibitor that targets the PI3K/AKT/mTOR signaling pathway. This pathway is frequently altered in many cancers, including triple-negative breast cancer (TNBC), and is crucial for cell survival, proliferation, and metabolism [1] [5]. The diagram below illustrates how this compound acts within this pathway and its potential link to hematological toxicity.
For researchers and clinicians, implementing a structured monitoring protocol is essential [2] [3]:
Q1: Is the combination of this compound with platinum-based therapies like carboplatin feasible? A: The evidence suggests caution. The PATHFINDER trial combining this compound with carboplatin and gemcitabine was discontinued during the safety run-in phase due to excessive hematological toxicity, including a 71.4% incidence of grade ≥3 neutropenia and 85.7% thrombocytopenia [1]. However, another study found that this compound at 300 mg with carboplatin and paclitaxel was safe and well-tolerated [4]. This indicates that the safety profile is highly dependent on the specific chemotherapy backbone and the this compound dose.
Q2: What is the recommended management for a patient experiencing Grade 3 neutropenia on this compound + Eribulin? A: For Grade 3 neutropenia, the guidelines for Chemotherapy-Induced Neutropenia (CIN) generally apply [2] [3]:
Q3: Are there any biomarkers to predict the risk of this compound-related hematological toxicity?
A: Currently, there are no This compound-specific biomarkers validated for predicting hematological toxicity. Management relies on general patient-related risk factors for CIN [2]. Research into genetic biomarkers for CIN (e.g., variants in the HMMR, SLCO1B1, or DPYD genes) is ongoing, but these are not yet standard in clinical practice [2].
The management of this compound-related hematological toxicity is a balance between achieving antitumor efficacy and mitigating risk. The key is a proactive, risk-adapted approach that includes vigilant monitoring and the strategic use of G-CSF support [3].
The following table outlines the most supported combination strategies for Ipatasertib from recent studies.
| Combination Partner | Target | Proposed Mechanism & Context | Key Evidence |
|---|---|---|---|
| Abiraterone [1] [2] | Androgen Synthesis | Targets persistent AR signaling in mCRPC; strongest efficacy signal in tumors with PTEN loss or PI3K/AKT/PTEN pathway alterations [1] [2]. | Phase III trial (IPATential150): Improved outcomes in biomarker subgroup [1] [2]. |
| MCL1 Inhibition (direct or via CDK9) [3] [4] | Apoptosis / MCL1 | Co-inhibition tackles redundant survival pathways; synergistic in PTEN-loss/PI3K-activated models; effective against AKTi-acquired resistance [3]. | Preclinical studies (mCRPC): Showed tumor growth inhibition and cancer cell death [3] [4]. |
| MEK/ERK Inhibition (e.g., Selumetinib) [5] | MAPK Pathway | Dual vertical pathway blockade (PI3K/AKT + RAS/MEK/ERK) to overcome resistance; shows additive/synergistic cytotoxicity [5]. | In vitro screening (multi-cancer spheroids): Active in ~50% of cell lines tested [5]. |
Here are detailed methodologies for critical experiments cited in the research, which you can adapt for your own work.
This protocol is used for high-throughput screening of drug combinations in a more physiologically relevant model.
This protocol is for evaluating the anti-tumor activity of combinations in vivo.
Successful combination sequencing relies on pre-treatment biomarker identification.
The diagrams below illustrate the core mechanistic rationale behind the key combination strategies.
Q1: The phase III IPATential150 trial did not meet its overall survival endpoint. Why is the this compound + Abiraterone combination still considered a viable strategy? The benefit was confined to a biomarker-defined subgroup. Exploratory NGS analyses revealed that patients with genomic PTEN loss or alterations in the PIK3CA/AKT1/PTEN pathway showed a significantly improved outcome with the combination (HR 0.70-0.76) [1] [2]. This underscores the necessity of patient selection based on molecular markers.
Q2: What is the advantage of combining this compound with an MCL1 inhibitor over other anti-apoptotic proteins? Functional redundancy between MCL1 and BCL-XL allows cancer cells to evade apoptosis. In PTEN-loss/PI3K-activated models, AKT inhibition primarily displaces BAD from BCL-XL, while MCL1 inhibition displaces BIM from MCL1. Co-inhibition simultaneously targets both pro-survival hubs, leading to synergistic cancer cell death and demonstrating activity even in models with acquired AKT inhibitor resistance [3].
Q3: Are there any specific safety concerns when combining this compound with other agents? Yes, combination therapy often amplifies toxicity. For example, a clinical study combining this compound with carboplatin and gemcitabine was discontinued due to high rates of grade ≥3 thrombocytopenia, anemia, and neutropenia [7]. When designing in vivo studies or clinical protocols, a safety run-in phase with dose escalation is mandatory to establish a feasible and tolerable combination dose.
The following table consolidates key pharmacokinetic parameters and the impact of co-administered drugs on ipatasertib exposure, which are critical for informing TDM strategies.
| Parameter / Scenario | Findings / Impact on Exposure | Clinical Context & Recommendations |
|---|---|---|
| Major Metabolic Pathway | CYP3A4 substrate; major metabolite M1 (G-037720) is 3-5 fold less active [1] [2]. | Co-administration with CYP3A4 inducers/inhibitors requires caution and potential dose adjustment [2]. |
| DDI: Palbociclib | This compound AUC0-24,ss ↑ 68%; Cmax,ss ↑ 49% [1]. | Weak time-dependent CYP3A inhibitor (palbociclib) increases this compound exposure; a lower this compound dose (300 mg) was used in this combination [1]. |
| DDI: Darolutamide | This compound AUC0–24 h,ss ↓ ~8%; Cmax,ss ↓ ~21% [2]. | Mild CYP3A4 inducer (darolutamide) causes mild reduction in this compound exposure, not considered clinically meaningful [2]. |
| Hepatic Impairment | AUC ↑ ~2-fold (moderate) and ↑ ~3-fold (severe) vs. normal function [3]. | No dose adjustment for mild impairment; dose reduction recommended for moderate or severe impairment [3]. |
| Bioanalytical Method | Validated LC-MS/MS for plasma [1] [4] [2]. | Linear range: 0.3–1500 ng/mL (in dog plasma, for reference) [4]. LLOQ: 0.463 ng/mL (human plasma) [3]. |
Understanding the metabolic pathways and mechanisms of drug interactions is crucial for anticipating exposure changes. The diagram below illustrates the primary route of this compound metabolism and how other drugs affect its concentration.
Based on the available data, here are the critical factors your team should incorporate into a TDM strategy:
The search results reveal a lack of specific TDM guidelines for this compound. Key areas for further research include:
Q: What are the primary mechanisms by which cancer cells develop resistance to the AKT inhibitor this compound?
Resistance to AKT inhibitors is not uniform and depends on the inhibitor's class. The table below contrasts the distinct resistance mechanisms identified for allosteric inhibitors (like MK-2206) versus ATP-competitive inhibitors (like this compound) [1] [2].
| Feature | Allosteric AKT Inhibitor (e.g., MK-2206) | ATP-competitive AKT Inhibitor (e.g., this compound) |
|---|---|---|
| Primary Resistance Mechanism | Alterations within the AKT kinases themselves (e.g., AKT3 upregulation) [1] | Rewiring of compensatory parallel signaling pathways (e.g., PIM kinase signaling) [1] [2] |
| Resistance Specificity | Resistance is specific to the allosteric inhibitor class [1] | Resistance is often cross-reactive with other AKT inhibitor classes [1] |
| Key Phenotype | Irreversible resistance [1] | Partially reversible upon drug withdrawal [1] |
| Overcoming Strategy | Can be overcome by switching to an ATP-competitive inhibitor like this compound [1] | Can be reversed by co-treatment with inhibitors of the compensatory pathway (e.g., PIM inhibitors) [1] [2] |
For this compound specifically, resistance is primarily driven by the activation of alternative survival pathways that bypass the blocked AKT signaling. A key finding from a study using prostate cancer models is that while this compound still effectively suppresses phosphorylation of direct AKT substrates (like PRAS40 and GSK-3β), it fails to inhibit downstream signaling to mTORC1 targets (like S6 and 4EBP1). This indicates that the cancer cell has found an AKT-independent way to maintain mTORC1 activity and continue proliferating [1].
Q: What combination strategies can be tested in the lab to overcome or prevent this compound resistance?
Based on the identified mechanisms, the most promising approach is to target the compensatory pathways alongside AKT. The following diagram illustrates the core concept of this combination strategy.
The logical workflow for developing and validating a combination therapy can be broken down into a series of key experiments, as outlined below.
Detailed Experimental Protocols:
Establishing this compound-Resistant (G-R) Cell Models:
Identifying Compensatory Pathways:
Testing Combination Therapies:
| Feature | Ipatasertib | MK-2206 |
|---|---|---|
| Inhibitor Type | ATP-competitive AKT inhibitor [1] | Allosteric AKT inhibitor [1] [2] |
| Key Efficacy in Early-Stage Breast Cancer | Improved PFS with paclitaxel in mTNBC, especially in tumors with PIK3CA/AKT1/PTEN alterations [1] | Graduated from I-SPY 2 trial; higher pCR rates in combination with standard chemo in HR-/HER2+ signatures [3] |
| Key Efficacy in Advanced Breast Cancer | See above (trial was in metastatic setting) [1] | Limited monotherapy activity (ORR: 5.6%; 6-m PFS: 5.6%) in biomarker-selected patients [4] [5] |
| Resistance Mechanisms | Rewiring of compensatory pathways (e.g., PIM signaling); resistance is often reversible [1] | Alterations in AKT isoforms (e.g., AKT3 upregulation); resistance is typically irreversible [1] |
The two drugs belong to different classes of AKT inhibitors and have distinct mechanisms, which underpin their differing efficacy and resistance profiles [1].
The diagram below illustrates how these different binding mechanisms lead to distinct resistance pathways.
For researchers designing future studies, the specific contexts and outcomes of prior trials are critical.
I-SPY 2 Trial (Neoadjuvant Setting) [3]:
Phase II Trial (Advanced Setting) [4] [5]:
The most relevant efficacy data for this compound comes from a randomized Phase II trial in metastatic Triple-Negative Breast Cancer (mTNBC) [1].
The experimental data suggests that the clinical utility of these AKT inhibitors is highly context-dependent:
| Cancer Type / Trial Name | Treatment Regimen | Key Patient Population | Median PFS (this compound vs. Placebo) | Hazard Ratio (HR) & P-value |
|---|---|---|---|---|
| mTNBC (LOTUS) [1] | This compound + Paclitaxel | Intention-to-Treat (ITT) | 6.2 vs. 4.9 months | HR 0.60; 95% CI 0.37–0.98; p=0.037 |
| mTNBC (LOTUS) [1] | This compound + Paclitaxel | PTEN-low tumors | 6.2 vs. 3.7 months | HR 0.59; 95% CI 0.26–1.32; p=0.18 |
| ER+/HER2- mBC (FINER) [2] | This compound + Fulvestrant | ITT (post-CDK4/6i & AI) | 5.32 vs. 1.94 months | HR 0.61; 95% CI 0.46–0.81; p=0.0007 |
| ER+/HER2- mBC (FINER) [2] | This compound + Fulvestrant | AKT pathway-altered | 5.45 vs. 1.91 months | HR 0.47; 95% CI 0.31–0.72; p=0.0005 |
| mCRPC (IPATential150) [3] [4] | This compound + Abiraterone | PTEN-loss (by IHC) | 18.5 vs. 16.5 months | HR 0.77; 95% CI 0.61–0.98; p=0.034 |
The efficacy of this compound is accompanied by a manageable but distinct safety profile. The table below compares common adverse events (AEs) associated with this compound versus placebo across trials.
| Adverse Event | This compound Arm (Incidence) | Placebo Arm (Incidence) | Notes |
|---|---|---|---|
| Diarrhea | Very Common (e.g., 87.1% in FINER) [2] | Less Common (e.g., 25.0% in FINER) [2] | Most common AE; often Grade 1/2, but Grade 3 can occur [1] [2]. |
| Hyperglycemia | Common (e.g., 43.6% in FINER) [2] | Less Common (e.g., 33.1% in FINER) [2] | On-target effect of AKT inhibition [2]. |
| Nausea | Common (e.g., 58.9% in FINER) [2] | Less Common (e.g., 25.0% in FINER) [2] | Typically low grade [2]. |
| Fatigue | Common (e.g., 40.3% in FINER) [2] | Less Common (e.g., 25.0% in FINER) [2] | - |
| Rash | Reported [3] | - | - |
| Decreased Neutrophil Count/Neutropenia | Reported [1] | Reported [1] | Can be related to combination chemotherapy (e.g., paclitaxel). |
This compound's activity is closely linked to the PI3K/AKT signaling pathway, a frequently dysregulated driver in many cancers. The following diagram illustrates the pathway and this compound's targeted mechanism.
The PI3K/AKT/mTOR pathway is a central regulator of cell survival and growth [1] [5]. Key biomarkers that predict sensitivity to this compound include:
Clinical data consistently demonstrates that adding this compound to standard-of-care therapy provides a statistically significant PFS advantage over placebo in specific settings:
| Trial (Phase) | Patient Population | Treatment Arms | Median PFS (Months) | Hazard Ratio (HR) for PFS | Notes |
|---|---|---|---|---|---|
| LOTUS (II) [1] [2] | Unselected mTNBC (1st-line) | Ipatasertib + Paclitaxel | 6.2 | 0.60 (95% CI: 0.37-0.98) | Primary analysis; statistically significant improvement |
| Placebo + Paclitaxel | 4.9 | ||||
| LOTUS (II) [3] | PIK3CA/AKT1/PTEN-altered (1st-line) | This compound + Paclitaxel | 9.0 | 0.44 (95% CI: 0.20-0.99) | Prespecified subgroup analysis |
| Placebo + Paclitaxel | 4.9 | ||||
| IPATunity130 (III) [4] [5] | PIK3CA/AKT1/PTEN-altered mTNBC (1st-line) | This compound + Paclitaxel | 7.4 | 1.02 (95% CI: 0.71-1.45) | Primary endpoint not met; no significant benefit |
| Placebo + Paclitaxel | 6.1 | ||||
| PATHFINDER (IIa) [6] | Taxane-pretreated mTNBC (2nd/3rd-line) | This compound + Capecitabine | 2.7 | Not reported (exploratory) | Non-comparative study; historical controls used for context |
| This compound + Eribulin | 3.8 | Not reported (exploratory) |
To ensure reproducibility and provide context for the data, here are the methodologies from the key trials.
The following diagrams illustrate the scientific rationale and clinical development path for this compound in TNBC.
Figure 1: PI3K/AKT Signaling Pathway and this compound's Mechanism of Action. Genomic alterations in PIK3CA, AKT1, or PTEN (yellow) lead to hyperactivation of the PI3K/AKT/mTOR pathway (red), promoting tumor cell survival. This compound (green) is a selective AKT inhibitor that targets this key node [3].
Figure 2: this compound Clinical Development Workflow in TNBC. The development path shows the transition from promising Phase II results to a negative Phase III trial, highlighting the challenge of biomarker selection [4] [3] [5].
| Trial Name & Phase | Cancer Type & Population | Treatment Arms | Biomarker Group & Results (PFS) | Biomarker Group & Results (OS) |
|---|
| IPATential150 (Phase 3) [1] Final Analysis | mCRPC • ITT Population • PTEN loss (IHC) | Ipatasertib + Abiraterone vs Placebo + Abiraterone | ITT: sHR 0.91 (0.79-1.07) PTEN loss (IHC): sHR 0.94 (0.76-1.17) | ITT: Not formally tested PTEN loss (IHC): sHR 0.94 (0.76-1.17), p=0.57 | | IPATunity130 (Phase 3) [2] Cohort A | Metastatic TNBC • PIK3CA/AKT1/PTEN-altered | this compound + Paclitaxel vs Placebo + Paclitaxel | HR 1.02 (0.71-1.45) Median: 7.4 vs 6.1 months | HR 1.08 (0.73-1.58) Median: 24.4 vs 24.9 months | | IPATunity130 (Phase 3) [3] Cohort B | HR+ HER2- aBC • PIK3CA/AKT1/PTEN-altered | this compound + Paclitaxel vs Placebo + Paclitaxel | HR 1.00 (0.71-1.40) Median: 9.3 vs 9.3 months | Not reported in results | | LOTUS (Phase 2) [4] | Metastatic TNBC • ITT Population • PIK3CA/AKT1/PTEN-altered | this compound + Paclitaxel vs Placebo + Paclitaxel | ITT: HR 0.60 (0.37-0.98) Altered: HR 0.44 (0.20-0.99) | ITT: HR 0.62 (0.37-1.05) Altered: HR 0.90 (0.38-2.15) | | FAIRLANE (Phase 2) [5] | Early TNBC • PIK3CA/AKT1/PTEN-altered | this compound + Paclitaxel vs Placebo + Paclitaxel | Associated with enriched benefit (no HR reported) | Trial not powered for OS |
Abbreviations: mCRPC (metastatic castration-resistant prostate cancer); TNBC (triple-negative breast cancer); HR+ HER2- aBC (hormone receptor-positive, HER2-negative advanced breast cancer); PFS (Progression-Free Survival); OS (Overall Survival); HR (Hazard Ratio); sHR (stratified Hazard Ratio); IHC (Immunohistochemistry).
The clinical trials employed different methodologies to determine biomarker status, which is critical for understanding the results.
The following diagram illustrates the PI3K/AKT signaling pathway and the mechanism of action of this compound, providing context for its investigation in cancers with relevant biomarker alterations.
The experimental workflow for biomarker analysis in these trials, particularly the FAIRLANE study, involved sophisticated proteomic techniques to link genomic alterations with functional pathway activity.
The collective data suggests that while PI3K/AKT pathway alterations are a rational starting point for patient selection, they are not consistently sufficient to predict meaningful clinical benefit from this compound in late-phase trials.
| Cancer Type | Trial Name & Identifier | Combination Therapy | Patient Population | Overall Survival Result (Hazard Ratio [HR]) | Conclusion on OS |
|---|---|---|---|---|---|
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) [1] | IPATential150 (NCT03072238) | Abiraterone + Prednisone | Intention-to-Treat (ITT) | HR 0.91 (95% CI, 0.79-1.07); p-value not significant [1] | No significant improvement |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) [1] | IPATential150 (NCT03072238) | Abiraterone + Prednisone | PTEN loss (by IHC) | HR 0.94 (95% CI, 0.76-1.17); p=0.57 [1] | No significant improvement |
| Triple-Negative Breast Cancer (TNBC) [2] | IPATunity130 - Cohort A (NCT03337724) | Paclitaxel | PIK3CA/AKT1/PTEN-altered | HR 1.08 (95% CI, 0.73-1.58); median OS 24.4 vs 24.9 months [2] | No significant improvement |
The data in the table above comes from robust, randomized, double-blind, placebo-controlled phase 3 trials. Here are the core methodologies used.
PIK3CA, AKT1, PTEN) [1].PIK3CA, AKT1, or PTEN genes, identified using the FoundationOne CDx next-generation sequencing assay or a validated local test [2].This compound is an investigational AKT inhibitor. The following diagram illustrates the pathway it targets and its mechanism of action.
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival [3]. In the context of these trials:
PTEN or activating mutations in PIK3CA or AKT1 lead to hyperactivation of the AKT signaling pathway, driving cancer progression [2]. This was the rationale for patient selection in the IPATunity130 trial.The divergence between initial positive signals and subsequent phase 3 results highlights challenges in drug development.
PIK3CA/AKT1/PTEN alterations (HR 0.70) or genomic PTEN loss (HR 0.76) might derive a greater OS benefit from this compound [1]. However, this was not the pre-specified primary endpoint and requires prospective validation.
The table below summarizes key safety data for Ipatasertib and other relevant targeted therapies from recent clinical trials.
| Drug (Indication) | Combination Therapy | Most Common Adverse Events (AEs) | Notable Grade ≥3 AEs & Discontinuations |
|---|---|---|---|
| This compound (ER+/HER2- mBC) | Fulvestrant [1] | Diarrhea (87.1%), Nausea (58.9%), Hyperglycemia (43.6%), Fatigue (40.3%), Vomiting (33.1%), Rash (25.0%) [1] | Diarrhea (≥G3 not specified); Treatment led to improved PFS [1] |
| This compound (aTNBC) | Capecitabine [2] | Diarrhea (59.1%, 0.0% G≥3), Fatigue (36.4%), Nausea (36.4%) [2] | Low incidence of severe AEs in this combination [2] |
| This compound (aTNBC) | Eribulin [2] | Diarrhea (52.0%, 4.0% G3), Stomatitis (44.0%, 8.0% G3), Neutropenia (52.0%, 32.0% G≥3) [2] | Higher rate of severe neutropenia [2] |
| This compound (mCRPC) | Abiraterone/Prednisolone [3] | Not Specified | Grade ≥3 AEs: 70% (vs. 39% with placebo); AEs leading to discontinuation: 21% (vs. 5%) [3] |
| Alpelisib (HR+/HER2- PIK3CAmut mBC) | Fulvestrant [4] | Gastrointestinal (Nausea, Vomiting, Loss of Appetite), Hyperglycemia, Alopecia [4] | Hyperglycemia (Higher incidence) [4] |
| Capivasertib (HR+/HER2- PIK3CAmut mBC) | Fulvestrant [4] | Gastrointestinal (Nausea, Vomiting, Loss of Appetite), Rash, Hypertension [4] | Rash, Hypertension (Higher incidence) [4] |
| Lapatinib (HER2+ mBC) | Capecitabine [5] | Diarrhea (60%), Rash (27%), Nausea, Vomiting, Fatigue [5] | Diarrhea (12-13% G3); Rare cardiac toxicity [5] |
The safety data in the table was generated from the following key clinical trials, which employed rigorous methodologies.
The safety profiles of these targeted therapies are directly linked to their mechanisms of action within the PI3K/AKT signaling pathway, a crucial regulator of cell growth and metabolism.
As the diagram shows: